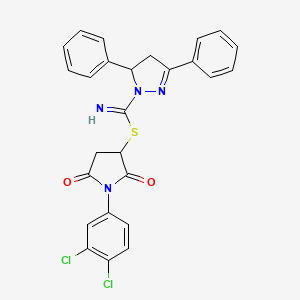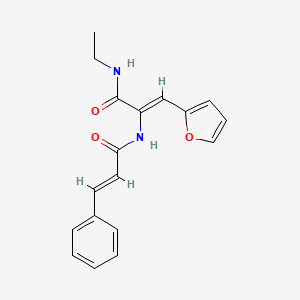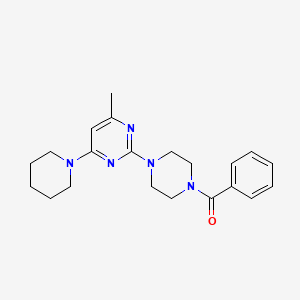
N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide, also known as MENPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MENPA is a member of the acrylamide family, which is a class of organic compounds that have been widely used in various industries, including water treatment, paper manufacturing, and cosmetics. In recent years, MENPA has gained significant attention from researchers due to its unique properties, which make it a promising candidate for a wide range of applications in the fields of biochemistry, pharmacology, and biotechnology.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide is based on its ability to form covalent bonds with certain amino acid residues in proteins. N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide contains a reactive acrylamide group that can undergo a Michael addition reaction with thiol groups in cysteine residues or imidazole groups in histidine residues. This reaction results in the formation of a stable adduct between N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide and the protein, which can be detected through fluorescence spectroscopy or other analytical techniques.
Biochemical and physiological effects:
N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide has been shown to have minimal biochemical and physiological effects on living organisms. Studies have demonstrated that N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide is non-toxic and does not cause significant changes in cell viability or metabolic activity. However, N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide can interact with certain proteins and affect their function, which can be both advantageous and limiting for laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide in laboratory experiments is its high selectivity and sensitivity for certain amino acid residues in proteins. This property allows researchers to study specific protein-protein interactions and other biological processes with high accuracy and precision. Additionally, N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide is a relatively stable compound that can be stored for long periods of time without significant degradation.
However, there are also some limitations to using N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide in laboratory experiments. One limitation is that N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide can only detect proteins that contain specific amino acid residues, which may limit its applicability to certain biological systems. Additionally, N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide can interact with other compounds in biological samples, which can interfere with its detection and affect the accuracy of the results.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide and its applications. One area of interest is the development of new methods for synthesizing N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide that are more efficient and cost-effective. Another area of research is the optimization of N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide as a fluorescent probe for specific protein targets, which could expand its applicability to a wider range of biological systems. Additionally, researchers are exploring the use of N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide in other areas, such as drug discovery and medical diagnostics, where its unique properties could have significant benefits.
Métodos De Síntesis
N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide can be synthesized through a multistep process that involves the reaction of 4-nitrophenylacetic acid with 2-methoxyethylamine, followed by the condensation of the resulting product with acryloyl chloride. The final product is obtained through purification and crystallization steps. The synthesis of N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide is its use as a fluorescent probe for the detection of proteins and other biomolecules. N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide has a high affinity for certain amino acid residues, such as cysteine and histidine, which allows it to selectively bind to specific proteins and generate a fluorescent signal. This property makes N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide a valuable tool for studying protein-protein interactions, protein folding, and other biological processes.
Propiedades
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-9-8-13-12(15)7-4-10-2-5-11(6-3-10)14(16)17/h2-7H,8-9H2,1H3,(H,13,15)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOHTMIKAOMIHQ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-methoxyethyl)-3-(4-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155378.png)
![N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5155385.png)
![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)
![N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5155427.png)

![N-{4-[6-(1-naphthoylamino)-1H,3'H-2,5'-bibenzimidazol-2'-yl]phenyl}-1-naphthamide](/img/structure/B5155434.png)


![1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5155460.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide](/img/structure/B5155470.png)


![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine](/img/structure/B5155486.png)